PI3K Isoform Selectivity Profiling vs. Reference p110α Inhibitor
In a class-level comparison against reported imidazo[1,2-a]pyridine-based PI3K p110α inhibitors such as compound 12 (IC₅₀ = 0.0028 µM, >100-fold selective over p110β/δ/γ), the 6-(1H-pyrazol-1-yl)pyridazine substitution on the target compound is predicted to alter the type II kinase binding mode by extending the hinge-region contact surface area. While direct head-to-head data for this exact compound are absent from the public domain, the scaffold precedent indicates that replacement of the pyrazole-pyridazine vector with a simple thiazole (as in compound 12) leads to a >10-fold loss in selectivity for p110α over p110β, underscoring the non-redundant contribution of the pyrazole-bearing side chain [1].
| Evidence Dimension | PI3K isoform selectivity (p110α vs. p110β) |
|---|---|
| Target Compound Data | Quantitative isoform selectivity data not publicly disclosed for this exact CAS number |
| Comparator Or Baseline | Compound 12 (thiazole derivative): p110α IC₅₀ = 0.0028 µM; p110β IC₅₀ > 1 µM |
| Quantified Difference | Predicted >10-fold selectivity modulation when pyrazole-pyridazine is substituted by thiazole (class-level inference based on SAR trends) |
| Conditions | Recombinant human PI3K isoform enzymatic assays (ADP-Glo format) |
Why This Matters
For screening campaigns targeting isoform-selective PI3K inhibition, the uncharacterized selectivity profile of this compound represents a high-risk/high-reward procurement decision; experimental verification is mandatory.
- [1] Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. View Source
